molecular formula C14H19NO4 B554384 Z-Leu-OH CAS No. 2018-66-8

Z-Leu-OH

Cat. No.: B554384
CAS No.: 2018-66-8
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-LBPRGKRZSA-N
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Description

Z-Leu-OH, also known as N-Carbobenzyloxy-L-leucine, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol .

Biochemical Analysis

Biochemical Properties

N-Benzyloxycarbonyl-L-leucine plays a role in biochemical reactions, particularly in the context of protein synthesis . It interacts with various enzymes and proteins, including the l-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The interactions between N-Benzyloxycarbonyl-L-leucine and these biomolecules are largely determined by its structural features .

Cellular Effects

In cellular processes, N-Benzyloxycarbonyl-L-leucine influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of action of N-Benzyloxycarbonyl-L-leucine involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It activates the mTORC1 signaling pathway following transport by LAT1 . The activation of mTORC1 by N-Benzyloxycarbonyl-L-leucine requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Dosage Effects in Animal Models

The effects of N-Benzyloxycarbonyl-L-leucine vary with different dosages in animal models

Metabolic Pathways

N-Benzyloxycarbonyl-L-leucine is involved in metabolic pathways related to protein synthesis and energy metabolism . It interacts with enzymes such as mTOR and transporters like LAT1

Transport and Distribution

N-Benzyloxycarbonyl-L-leucine is transported within cells and tissues primarily through the action of LAT1

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Leu-OH is typically synthesized through the reaction of leucine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)
  • N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
  • N-Carbobenzyloxy-L-glutamine (Z-Gln-OH)

Uniqueness

Z-Leu-OH is unique due to its specific protective group and its application in the synthesis of leucine-containing peptides. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and ease of removal of the protective group under mild conditions .

Properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174011
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018-66-8
Record name Benzyloxycarbonyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-[(Phenylmethoxy)carbonyl]-L-leucine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N-Benzyloxycarbonyl-L-leucine in a research context?

A1: N-Benzyloxycarbonyl-L-leucine is primarily used as a protected form of the amino acid L-leucine in peptide synthesis. [] This protection strategy is crucial for controlling the order of amino acid addition during peptide chain assembly.

Q2: Can you provide an example of how N-Benzyloxycarbonyl-L-leucine's activity has been studied?

A2: Researchers have investigated the use of N-Benzyloxycarbonyl-L-leucine p-nitrophenyl ester as a substrate to assess the enzymatic activity of various proteases. For instance, it has been used to determine the activity of subtilisin enzymes in cleaning products, providing a faster and more precise alternative to traditional casein digestion methods. [] This application highlights the compound's role in understanding enzyme kinetics and behavior.

Q3: How does the structure of N-Benzyloxycarbonyl-L-leucine relate to its function in enzymatic studies?

A3: The structure of N-Benzyloxycarbonyl-L-leucine features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine. This protecting group is specifically recognized and cleaved by certain enzymes, allowing researchers to monitor enzymatic activity by measuring the release of the p-nitrophenol leaving group. [, ]

Q4: Are there any studies focusing on the use of N-Benzyloxycarbonyl-L-leucine in peptide cyclization reactions?

A5: Yes, researchers have employed N-Benzyloxycarbonyl-L-leucine in peptide cyclization studies, specifically in the synthesis of cyclic peptides related to gramicidin S. [] These studies investigated how the position of the protected L-leucine within linear pentapeptide precursors influenced the formation of cyclic monomers or dimers.

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